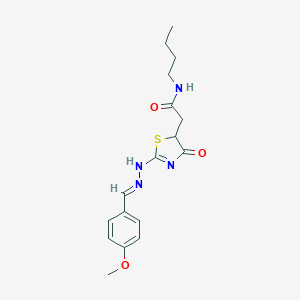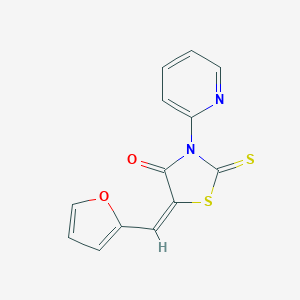![molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3](/img/structure/B363698.png)
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate
概要
説明
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
The synthesis of tert-butyl (substituted benzamido)phenylcarbamate was conducted from 4-florobenzoic acid, DIPEA, compound 3, EDCI, and HOBt . The compound was obtained as a white-colored solid after chromatography on a silica gel column with petroleum ether/ethyl acetate . Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has also been investigated .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
The molecular weight of tert-butyl carbanilate is 193.2423 . The molecular weight of tert-Butyl-N-methylcarbamate is 131.17 .
科学的研究の応用
Synthesis and Chemical Reactions
- Asymmetric Mannich Reactions : The compound has been involved in studies focusing on asymmetric Mannich reactions to create chiral amino carbonyl compounds. These reactions are foundational in synthesizing a wide range of bioactive molecules and natural products (Yang, Pan, & List, 2009).
- Lithiation and Functionalization : It serves as a precursor for generating functionalized carbamates through reactions such as DTBB-catalyzed lithiation, demonstrating its utility in the synthesis of complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
Deprotection and Environmental Impact
- Deprotection Studies : Research has shown its deprotection under mild conditions using aqueous phosphoric acid, illustrating the chemical's relevance in the synthesis of pharmaceuticals while considering environmental impact (Li et al., 2006).
Biological Activity
- Pharmacological Applications : Compounds structurally related to tert-butyl n-[(phenylcarbamoyl)methyl]carbamate have been evaluated for their antiarrhythmic and hypotensive properties, showcasing the potential for developing new therapeutics (Chalina, Chakarova, & Staneva, 1998).
Synthesis of Biologically Active Compounds
- Intermediates for Biologically Active Compounds : The chemical serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Structural Analysis
- Crystallography and Molecular Structure : Studies have also focused on the crystal structure of related carbamate derivatives to understand the molecular interactions and stabilization mechanisms, which are crucial for designing more efficient synthesis routes and materials (Baillargeon et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(2-anilino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVQSMVZIZWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B363636.png)
![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)
![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)
![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-nitrobenzamide](/img/structure/B363652.png)

![2-phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B363697.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B363715.png)